N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Descripción
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S/c23-17-11-5-7-13-19(17)24-20(27)14-29-22-25-18-12-6-4-10-16(18)21(28)26(22)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGCQWTEUFCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with isatoic anhydride under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl bromide.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound, followed by acylation with chloroacetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity profile.
Industry
In industry, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor sites.
Comparación Con Compuestos Similares
Key Findings :
- Electron-withdrawing groups (e.g., nitro in 6j–l ) marginally improve activity compared to electron-donating groups (e.g., methoxy in 6f ) .
- None of the derivatives surpass the parent compound in potency, suggesting the 2-bromophenyl group may enhance target binding .
Halogen-Substituted Derivatives
Variants with different halogens or substitution patterns on the phenyl ring exhibit distinct physicochemical and biological profiles:
Key Findings :
- Dual halogenation (e.g., bromo + chloro) increases molecular weight and may improve membrane permeability .
- The 2-bromophenyl group in the target compound confers a unique steric profile compared to 3- or 4-substituted analogs .
Heterocyclic Hybrids
Key Findings :
- Pyridinone hybrids (14–16) show superior kinase inhibition compared to thiazolidinone derivatives, likely due to enhanced hydrogen bonding with catalytic residues .
- The target compound’s lack of a pyridinone ring limits its kinase targeting but may favor alternative mechanisms (e.g., DNA intercalation) .
Physicochemical Properties
A comparative analysis of solubility and stability:
Actividad Biológica
N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticonvulsant, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H16BrN3O2S
- Molecular Weight : 480.4 g/mol
- CAS Number : 802980-12-7
The structure features a bromophenyl group and a quinazolinyl moiety linked through a thioether bond, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. The compound was tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Candida albicans | 0.75 μg/mL |
The compound demonstrated significant effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections.
Anticonvulsant Activity
In addition to antimicrobial properties, this compound has shown promise in anticonvulsant activity. Studies involving animal models assessed its efficacy using standard tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Table 2: Anticonvulsant Activity Results
| Dose (mg/kg) | MES Test Result | PTZ Test Result | Reference |
|---|---|---|---|
| 30 | Active | Active | |
| 100 | Highly Active | Highly Active | |
| 300 | Very Active | Very Active |
The results suggest that N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has a dose-dependent effect on seizure activity, making it a candidate for further development as an anticonvulsant drug.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that enhance lipophilicity and membrane permeability. The presence of the bromine atom and the quinazolinyl ring contributes to its interaction with biological targets, potentially modulating enzyme activities or receptor interactions.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm viability by over 60% .
- Anticonvulsant Screening : In a series of experiments, N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide exhibited significant protective effects against induced seizures in mice, with notable improvements observed at higher doses .
Q & A
Q. How to design structure-activity relationship (SAR) studies for quinazolinone derivatives?
- Methodology : Synthesize analogs with substituent variations (e.g., Cl, F at bromophenyl; methyl at quinazolinone). Test bioactivity and perform QSAR modeling (CoMFA) to identify critical descriptors (e.g., logP, H-bond acceptors) .
- Key Data : Bromine enhances lipophilicity (clogP ~3.5) but reduces solubility, requiring balance for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
